Lipophilicity Advantage of the 5-Chloro Substituent
The 5‑chloro substituent confers an XlogP of 0.8 on the free‑base, which is substantially higher than the unsubstituted 2‑(pyridin‑2‑yl)ethanamine (XlogP ≈ 0.1–0.3 estimated from analogous 2‑pyridylethylamine data) and the 5‑methyl analog (XlogP ≈ 0.5–0.7 estimated), providing a measurable increase in membrane permeability that is critical for CNS‑penetrant and intracellular target engagement .
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 0.8 |
| Comparator Or Baseline | 2‑(Pyridin‑2‑yl)ethanamine (estimated XlogP ≈ 0.1–0.3); 5‑methyl‑2‑pyridineethanamine (estimated XlogP ≈ 0.5–0.7) |
| Quantified Difference | ΔXlogP ≈ +0.5 to +0.7 over des‑chloro; ΔXlogP ≈ +0.1 to +0.3 over 5‑methyl analog |
| Conditions | Computed XlogP values from Chem960 database; comparator estimates based on ChemSpider/EPI Suite predictions |
Why This Matters
Higher XlogP translates into improved passive membrane permeability, which is a key selection criterion when the scaffold is destined for cell‑based or in‑vivo programs requiring intracellular target access.
- [1] 2‑Pyridylethylamine (CAS 2706-56-1) – Physicochemical Properties. WebArchive Canada, 2015. Molar mass 122.17 g·mol⁻¹, density 1.021 g·cm⁻³. View Source
